trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
Description
Historical Development of Methylpiperidine Research
The exploration of piperidine derivatives began in the mid-19th century with the isolation of piperidine from black pepper alkaloids. Early work focused on simple substitutions, but advancements in catalytic hydrogenation and stereoselective synthesis in the 20th century enabled the creation of complex derivatives like trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride. The development of palladium- and platinum-based catalysts facilitated efficient reductions of pyridine precursors, as demonstrated in the synthesis of N-methylpiperidine derivatives.
A key milestone was the adoption of chiral resolution techniques to isolate enantiomerically pure piperidine compounds. For example, the hydrogenation of picolinic acid derivatives under controlled conditions allowed for the production of trans-configured products with high stereochemical fidelity. These methods laid the groundwork for synthesizing this compound, which combines a rigid piperidine backbone with functional groups amenable to further derivatization.
Significance in Heterocyclic Chemistry
Piperidine is a prototypical six-membered heterocycle with one nitrogen atom, serving as a foundational structure in alkaloids and pharmaceuticals. The incorporation of methyl and ester groups in this compound introduces steric and electronic effects that modulate reactivity:
| Structural Feature | Chemical Impact |
|---|---|
| trans-Configuration | Enhances stereochemical stability in ring systems |
| 6-Methyl substituent | Increases lipophilicity and steric hindrance |
| 3-Carboxylate ester | Provides a handle for hydrolysis or substitution |
These modifications enable the compound to act as a precursor for N-oxide formations, ylide generation, and cyclization reactions, as observed in studies of analogous piperidine N-oxides. Its rigid chair conformation further stabilizes transition states in nucleophilic substitution reactions, making it valuable for constructing polycyclic frameworks.
Position within Medicinal Chemistry Framework
Piperidine derivatives are ubiquitous in drug design due to their bioavailability and ability to mimic natural amine functionalities. This compound’s ester group positions it as a prodrug candidate, where enzymatic hydrolysis could release active carboxylic acid metabolites. Comparative studies with similar compounds, such as trans-3-Methylpiperidine-3,4-diol hydrochloride, suggest that strategic substituent placement improves binding to neurological targets.
The compound’s stereochemistry also influences its pharmacological profile. For instance, the trans configuration minimizes intramolecular hydrogen bonding, potentially enhancing membrane permeability compared to cis analogs. These attributes align with trends in developing central nervous system (CNS) agents and enzyme inhibitors requiring precise spatial arrangement of functional groups.
Research Rationale and Objectives
Current research gaps include:
- Stereochemical Optimization : Systematic studies comparing trans vs. cis isomers in biological assays.
- Synthetic Scalability : Improving yields of enantioselective syntheses using greener catalysts.
- Structure-Activity Relationships (SAR) : Mapping how methyl and ester groups affect target engagement.
Priorities for future work involve leveraging this compound as a template for libraries of neuroactive or antimicrobial agents, guided by computational modeling and high-throughput screening. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its full therapeutic potential.
Properties
IUPAC Name |
methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCIOCKRYRXGEP-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1009376-86-6 | |
| Details | Compound: 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel- | |
| Record name | 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009377-11-0 | |
| Record name | 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009377-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 6-methylpiperidine-3-carboxylic acid with methanol in the presence of a hydrochloric acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines are used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride typically begins with 6-methylpiperidine reacting with methyl chloroformate in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions at low temperatures (0-5°C) to control the reaction rate and prevent hydrolysis of the ester. Purification is achieved through recrystallization or column chromatography.
Chemical Properties:
- Molecular Formula: C8H16ClNO2
- Molar Mass: 195.67 g/mol
- Solubility: The hydrochloride form enhances solubility in polar solvents, making it suitable for various chemical reactions .
Chemistry
- Building Blocks: It serves as a crucial building block in the synthesis of complex organic molecules and is employed in developing new catalysts and ligands for chemical reactions.
- Reactivity Studies: The compound can undergo oxidation to form N-oxides, reduction to yield secondary amines, and participate in nucleophilic substitution reactions.
Biology
- Biological Activity: Research indicates its potential as a precursor in synthesizing biologically active compounds. It has been studied for interactions with biological macromolecules, which may lead to the development of new therapeutic agents.
- Pharmacological Studies: Investigations into its pharmacological properties have shown promise for applications in drug development .
Medicine
- Pharmaceutical Development: The compound has been explored for its potential use in developing new pharmaceuticals targeting various diseases, including cancer. Its ability to interact with specific molecular targets allows modulation of enzyme activity .
Industrial Applications
- Specialty Chemicals: In industrial settings, this compound is utilized in producing specialty chemicals and intermediates.
- Agrochemicals: It finds applications in the manufacturing of agrochemicals and fine chemicals due to its reactivity and solubility properties .
Case Studies
Mechanism of Action
The mechanism of action of trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogues include piperidine and pyridine derivatives with variations in substituent positions, stereochemistry, or functional groups. Below is a comparative analysis:
Key Observations :
- Steric and Electronic Effects : The trans configuration of the target compound reduces steric hindrance between the 6-methyl and 3-carboxylate groups compared to the cis isomer, enhancing its binding affinity to planar enzymatic pockets ().
- Substituent Position : Methyl groups at positions 5 or 6 alter the molecule’s dipole moment and hydrogen-bonding capacity. For example, methyl substitution at position 5 (as in 1439815-15-2) showed a 1.5-fold enhancement in RNA methyltransferase activity compared to unsubstituted analogues ().
- Core Heterocycle : Pyridine-based analogues (e.g., 1909336-84-0) exhibit distinct electronic properties due to aromaticity, influencing their reactivity in cross-coupling reactions ().
Physicochemical Properties
Biological Activity
trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride (CAS Number: 1009376-86-6) is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. Characterized by a piperidine ring with a methyl group at the 6-position and a carboxylate group at the 3-position, this compound serves as an important intermediate in the synthesis of various bioactive molecules. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- IUPAC Name : methyl Rel-(3R,6R)-6-methylpiperidine-3-carboxylate hydrochloride
Biological Activity
The biological activity of this compound can be summarized through various mechanisms of action, interactions with biological targets, and pharmacological implications.
- Receptor Interaction : This compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its piperidine structure allows it to modulate pathways associated with neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions .
- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, potentially affecting metabolic pathways relevant to various diseases .
Pharmacological Implications
Research indicates that compounds within the piperidine class, including this compound, have shown promise in treating neurological disorders. These include:
- Anxiety Disorders : Modulation of serotonin pathways suggests potential anxiolytic effects.
- Depression : Similar mechanisms may also indicate antidepressant properties.
- Cognitive Enhancement : Potential applications in improving cognitive function through dopaminergic modulation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique properties and potential applications of this compound.
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| Methyl 2-methylpiperidine-3-carboxylate hydrochloride | 272767-56-3 | 1.00 | Different position of methyl group |
| Methyl 6-methylpiperidine-3-carboxylate hydrochloride | 1009376-74-2 | 1.00 | Same core structure but variations in substituents |
| Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride | 1427501-53-8 | 0.98 | Additional methyl group at the 6-position |
| (3R,6S)-rel-Methyl 6-methylpiperidine-3-carboxylate | 1009376-78-6 | 0.98 | Stereoisomeric variant affecting biological properties |
This table highlights how structural variations influence pharmacological profiles and therapeutic applications.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant binding affinities to serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent .
- Animal Models : In vivo studies have indicated that administration of this compound leads to observable behavioral changes consistent with enhanced mood and reduced anxiety-like behaviors .
Q & A
Q. What are the optimal synthetic conditions for trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride, and how can reaction efficiency be monitored?
The synthesis involves reacting 6-methylpiperidine with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent ester hydrolysis . Key monitoring steps include:
- pH control to ensure basic conditions.
- Temperature regulation via ice baths or jacketed reactors.
- Reaction progress tracking using thin-layer chromatography (TLC) or HPLC to detect intermediates and byproducts. Post-reaction, purification via recrystallization or column chromatography is recommended. Yield optimization requires strict control of stoichiometry and reaction time.
| Parameter | Optimal Condition | Monitoring Tool |
|---|---|---|
| Temperature | 0–5°C | Thermocouple |
| Base | Triethylamine | pH meter |
| Purification | HPLC | Retention time analysis |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR (¹H/¹³C) : Focus on the piperidine ring protons (δ 1.2–2.8 ppm) and ester carbonyl (δ ~170 ppm). Stereochemistry (trans-configuration) can be confirmed via coupling constants (e.g., axial-equatorial proton interactions) .
- IR Spectroscopy : Look for ester C=O stretching (~1740 cm⁻¹) and N–H stretches (if present) .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 193.67 (M⁺ for C₈H₁₆ClNO₂) .
Contradictions in data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities, necessitating repeated purification or variable-temperature NMR .
Advanced Questions
Q. How can researchers resolve contradictions in NMR data arising from tautomeric forms or stereochemical variations?
- Variable-Temperature NMR : Assess tautomeric equilibria (e.g., enol-oxo forms) by acquiring spectra at 25°C and −40°C .
- Computational Modeling : Use DFT calculations to predict chemical shifts for possible stereoisomers and compare with experimental data .
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (CSPs) to isolate trans-isomers from potential cis-contaminants .
Q. What methodological approaches are recommended for studying the compound’s interactions with enzymatic targets?
- Molecular Docking : Model the compound’s binding affinity to enzymes (e.g., proteases) using software like AutoDock, prioritizing the piperidine ring’s spatial orientation and ester group’s polarity .
- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric assays under varying pH and temperature conditions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate interaction mechanisms .
Q. How can synthesis scalability be optimized while maintaining purity in academic research settings?
- Process Simulation : Use Aspen Plus or similar tools to model heat transfer and mixing efficiency during scale-up .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of esterification progress .
- Quality-by-Design (QbD) : Define Critical Process Parameters (CPPs) such as stirring rate and reagent addition speed to minimize batch variability .
Q. What strategies are effective for comparative analysis with structural analogs (e.g., morpholine derivatives)?
- SAR Studies : Synthesize analogs (e.g., replacing piperidine with morpholine) and compare bioactivity via high-throughput screening .
- X-ray Crystallography : Resolve crystal structures to correlate steric effects (e.g., 6-methyl group) with reactivity .
- Solubility Profiling : Measure logP and solubility in aqueous buffers to assess formulation compatibility for biological assays .
Data Contradiction Analysis
- Case Example : Discrepancies in melting points (e.g., 161–165°C vs. 190–192°C for related compounds ) may indicate polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and optimize crystallization solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
